molecular formula C19H19F4N5O4 B8342771 5-Cyclopropyl-8-fluoro-7-piperazinopyrimido(1,6-a)benzimidazole-1,3-dione trifluoroacetate CAS No. 137858-17-4

5-Cyclopropyl-8-fluoro-7-piperazinopyrimido(1,6-a)benzimidazole-1,3-dione trifluoroacetate

Cat. No. B8342771
M. Wt: 457.4 g/mol
InChI Key: NRYBOFCBJNYPSZ-UHFFFAOYSA-N
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Patent
US05283248

Procedure details

tert-Butyl 4-[5-cyclopropyl-8-fluoro-1,2,3,5-tetrahydro-1,3-dioxopyrimido[1,6-a]benzimidazol-7-yl]-1-piperazinecarboxylate (471 mg, 1 mmol) is dissolved in trifluoroacetic acid (2 ml). After 1 hour at 25° the trifluoroacetic acid is distilled off. The residue is taken up in water (10 ml), treated with sodium hydrogen carbonate (168 mg, 2 mmol) and stirred at 25° for 2 hours. The suspension is cooled to 0°. The crystals are filtered off, washed in succession with in each case 5 ml of cold water and ethanol and recrystallized from ethanol/water (95/5). There are obtained 208 mg (60.6%) of 5-cyclopropyl-8-fluoro-7-(1-piperazinyl)-pyrimido[1,6-a]benzimidazole-1,3(2H,5H)-dione trifluoroacetate.
Name
tert-Butyl 4-[5-cyclopropyl-8-fluoro-1,2,3,5-tetrahydro-1,3-dioxopyrimido[1,6-a]benzimidazol-7-yl]-1-piperazinecarboxylate
Quantity
471 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:8]3[CH:9]=[C:10]([N:14]4[CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16][CH2:15]4)[C:11]([F:13])=[CH:12][C:7]=3[N:6]3[C:27](=[O:32])[NH:28][C:29](=[O:31])[CH:30]=[C:5]23)[CH2:3][CH2:2]1.C(=O)([O-])O.[Na+].[F:38][C:39]([F:44])([F:43])[C:40]([OH:42])=[O:41]>>[F:38][C:39]([F:44])([F:43])[C:40]([OH:42])=[O:41].[CH:1]1([N:4]2[C:8]3[CH:9]=[C:10]([N:14]4[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]4)[C:11]([F:13])=[CH:12][C:7]=3[N:6]3[C:27](=[O:32])[NH:28][C:29](=[O:31])[CH:30]=[C:5]23)[CH2:3][CH2:2]1 |f:1.2,4.5|

Inputs

Step One
Name
tert-Butyl 4-[5-cyclopropyl-8-fluoro-1,2,3,5-tetrahydro-1,3-dioxopyrimido[1,6-a]benzimidazol-7-yl]-1-piperazinecarboxylate
Quantity
471 mg
Type
reactant
Smiles
C1(CC1)N1C=2N(C3=C1C=C(C(=C3)F)N3CCN(CC3)C(=O)OC(C)(C)C)C(NC(C2)=O)=O
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
168 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred at 25° for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After 1 hour at 25° the trifluoroacetic acid is distilled off
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to 0°
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off
WASH
Type
WASH
Details
washed in succession with in each case 5 ml of cold water and ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/water (95/5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(=O)O)(F)F.C1(CC1)N1C=2N(C3=C1C=C(C(=C3)F)N3CCNCC3)C(NC(C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 208 mg
YIELD: PERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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